N-(2-methoxyethyl)-4-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)-1,3-oxazol-5-amine
Description
N-(2-Methoxyethyl)-4-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)-1,3-oxazol-5-amine is a 1,3-oxazole derivative featuring a thiophen-2-yl group at position 2, a 4-methylbenzenesulfonyl moiety at position 4, and a 2-methoxyethylamine substituent at position 3. The compound’s structural complexity combines heterocyclic, sulfonamide, and alkylamine functionalities, which are common in bioactive molecules targeting enzymes, receptors, or microbial pathways .
Properties
IUPAC Name |
N-(2-methoxyethyl)-4-(4-methylphenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S2/c1-12-5-7-13(8-6-12)25(20,21)17-16(18-9-10-22-2)23-15(19-17)14-4-3-11-24-14/h3-8,11,18H,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXZMUPWTVBOXDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CS3)NCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Core Heterocyclic Modifications
The 1,3-oxazole core distinguishes this compound from thiazole or thiadiazole-based analogs. For example:
Sulfonyl Group Variations
The 4-methylbenzenesulfonyl group is a critical pharmacophore. Analogs with halogenated or electron-withdrawing sulfonyl groups show enhanced binding in kinase inhibition:
- 4-(4-Chlorobenzene-1-sulfonyl)-N-ethyl-2-phenyl-1,3-oxazol-5-amine (MW: 362.83 g/mol) replaces the methyl group with chlorine, increasing lipophilicity (ClogP: ~3.2 vs. ~2.8 for the target compound) .
- N-Benzyl-4-(4-fluorobenzene-1-sulfonyl)-2-phenyl-1,3-oxazol-5-amine (MW: 408.45 g/mol) incorporates fluorine, improving metabolic stability .
Amine Substituent Effects
The 2-methoxyethylamine group balances solubility and membrane permeability. Contrasting analogs include:
- N-[(Pyridin-3-yl)methyl]-substituted oxazoles (e.g., 4-(Benzenesulfonyl)-2-(4-methylphenyl)-N-[(pyridin-3-yl)methyl]-1,3-oxazol-5-amine ), which introduce basic pyridine moieties for enhanced target engagement but reduced blood-brain barrier penetration .
Comparative Data Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
